molecular formula C21H18F3N5OS B2977994 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1358909-22-4

2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2977994
CAS No.: 1358909-22-4
M. Wt: 445.46
InChI Key: ONXCJXVOIHJPSV-UHFFFAOYSA-N
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Description

2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Biochemical Analysis

Biochemical Properties

The compound 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to exhibit strong in vitro activity against S. aureus and E. coli . The compound also shows significant activity against C. albicans .

Cellular Effects

The compound influences cell function by interacting with various cellular processes. It has been found to exhibit cytotoxicity at a concentration of 160 μg/ml . The compound also shows promising antiviral activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It potently intercalates DNA, which is nearly equipotent to that of doxorubicin . This interaction with DNA may contribute to its antiviral and antimicrobial activities.

Temporal Effects in Laboratory Settings

It has been observed that most of the tested compounds exhibit cytotoxicity at a concentration of 160 μg/ml .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .

Scientific Research Applications

2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a triazoloquinoxaline core with a sulfanyl and trifluoromethylphenylacetamide moiety.

Properties

IUPAC Name

2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5OS/c1-12(2)18-27-28-19-20(26-15-8-3-4-9-16(15)29(18)19)31-11-17(30)25-14-7-5-6-13(10-14)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXCJXVOIHJPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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